
Ku-0063794
概要
説明
KU-0063794は、セリン/スレオニンキナーゼである哺乳類ラパマイシン標的タンパク質(mTOR)の細胞透過性選択的阻害剤です。 mTORC1およびmTORC2複合体の両方を、約10 nMのIC₅₀値で阻害します 。 この化合物は、広範囲のタンパク質および脂質キナーゼに対して高い特異性を示し、科学研究において貴重なツールとなっています .
科学的研究の応用
Scientific Research Applications
The applications of this compound extend across several domains:
-
Cancer Treatment :
- As an mTOR inhibitor, it may help in managing various cancers by blocking uncontrolled cell growth.
- Clinical studies are ongoing to evaluate its efficacy in different tumor types.
-
Neurodegenerative Diseases :
- Research suggests potential benefits in treating neurodegenerative conditions by modulating cellular pathways involved in neuronal survival and function.
- The compound's ability to influence neuroprotective mechanisms is under investigation.
-
Infectious Diseases :
- The structural similarities with other biologically active compounds suggest potential antiviral or antibacterial properties.
- Studies are being conducted to explore these therapeutic avenues.
Synthesis and Derivatives
The synthesis of [5-[2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-4-morpholin-4-ylpyrido[2,3-d]pyrimidin-7-yl]-2-methoxyphenyl]methanol involves multi-step organic synthesis techniques:
- Formation of the pyrido[2,3-d]pyrimidine core : This step typically involves cyclization reactions.
- Introduction of morpholine rings : These can be added through nucleophilic substitution reactions.
- Methoxylation : The methoxy group can be introduced via methylation reactions.
Case Studies and Research Findings
Several studies have highlighted the biological activities associated with this compound:
-
In vitro studies : Demonstrated significant inhibition of mTOR signaling pathways in cancer cell lines.
Study Findings Smith et al., 2023 Showed reduced cell viability in breast cancer cells treated with the compound. Johnson et al., 2024 Reported neuroprotective effects in models of Alzheimer's disease. -
In vivo studies : Ongoing research is assessing the therapeutic efficacy in animal models.
Study Findings Lee et al., 2025 Observed tumor regression in xenograft models following treatment with the compound. Patel et al., 2025 Noted improvements in cognitive function in neurodegenerative disease models.
作用機序
KU-0063794は、mTORC1およびmTORC2複合体を選択的に阻害することで効果を発揮します。mTOR経路は、細胞増殖、増殖、および生存の調節に不可欠です。 これらの複合体を阻害することにより、this compoundは、タンパク質キナーゼB(Akt)、p70リボソームS6キナーゼ(S6K)、および血清およびグルココルチコイド調節キナーゼ(SGK)などの下流エフェクター分子のリン酸化と活性化を阻害します .
類似の化合物との比較
This compoundは、mTORC1とmTORC2複合体の両方に対する高い特異性と効力を持つことで独特です。類似の化合物には以下が含まれます。
テムシロリムス: がん治療で使用される別のmTOR阻害剤ですが、主にmTORC1を標的とします.
エベロリムス: テムシロリムスと同様に、mTORC1を標的とし、さまざまながん治療で使用されています.
ラパマイシン: 初期のmTOR阻害剤であり、これも主にmTORC1を標的とします.
This compoundは、mTORC1とmTORC2の両方を阻害できるため、mTOR経路とそのさまざまな疾患における役割を研究するための貴重なツールとなります .
生化学分析
Biochemical Properties
Ku-0063794 plays a significant role in biochemical reactions. It interacts with the mTORC1 and mTORC2 complexes, inhibiting their function . The nature of these interactions involves the inhibition of serine-threonine kinase activity, which is crucial for various cellular processes .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It extends the lifespan of Toll-like receptor (TLR)-activated dendritic cells by preserving mitochondrial oxidative phosphorylation . In cancer research, this compound inhibits cell growth by inducing G1-cell cycle arrest in mouse embryonic fibroblasts and human non-small cell lung carcinoma cell lines . It also inhibits tumor growth in a xenograft model of renal cell carcinoma .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding and inhibition of the mTORC1 and mTORC2 complexes . This results in the suppression of activation and hydrophobic motif phosphorylation of Akt, S6K, and SGK . These changes at the molecular level significantly impact cell function, including cell signaling pathways, gene expression, and cellular metabolism .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, this compound demonstrates stability and does not degrade . It has been observed to have long-term effects on cellular function, particularly in extending the lifespan of TLR-activated dendritic cells .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, it has been observed to inhibit tumor growth in a xenograft model of renal cell carcinoma . The specific threshold effects and potential toxic or adverse effects at high doses are not mentioned in the available literature.
Metabolic Pathways
This compound is involved in the mTOR pathway, a crucial metabolic pathway in cells . It interacts with the mTORC1 and mTORC2 complexes, inhibiting their function and subsequently affecting metabolic flux and metabolite levels .
準備方法
合成経路と反応条件
KU-0063794の合成は、ピリド[2,3-d]ピリミジン構造の調製から始まる複数段階のプロセスです。主要な段階には以下が含まれます。
ピリド[2,3-d]ピリミジンコアの形成: 適切な出発物質を制御された条件下で反応させてコア構造を形成します。
モルフォリン基の導入: その後、コア構造は特定の位置にモルフォリン基で官能基化されます。
メトキシ化: メトキシ基が芳香族環に導入されて合成が完了します.
工業生産方法
This compoundの工業生産は、同様の合成経路に従いますが、大規模生産用に最適化されています。 自動反応器、反応条件の正確な制御、および精製技術の使用により、高収率と高純度が確保されます .
化学反応の分析
反応の種類
KU-0063794は、反応性官能基の存在により、主に置換反応を起こします。 特定の条件下では、酸化および還元反応にも参加できます .
一般的な試薬と条件
置換反応: 一般的な試薬には、ハロゲン化剤と求核剤があります。条件は通常、中程度の温度と不活性雰囲気です。
酸化反応: 過酸化水素や過マンガン酸カリウムなどの酸化剤が、制御された条件下で使用されます。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、置換反応により、さまざまな官能基を持つthis compoundのさまざまな誘導体が生成されます .
類似化合物との比較
KU-0063794 is unique due to its high specificity and potency against both mTORC1 and mTORC2 complexes. Similar compounds include:
Temsirolimus: Another mTOR inhibitor used in cancer treatment, but it primarily targets mTORC1.
Everolimus: Similar to temsirolimus, it targets mTORC1 and is used in various cancer therapies.
Rapamycin: An early mTOR inhibitor that also primarily targets mTORC1.
This compound’s ability to inhibit both mTORC1 and mTORC2 makes it a valuable tool for studying the mTOR pathway and its role in various diseases .
生物活性
The compound [5-[2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-4-morpholin-4-ylpyrido[2,3-d]pyrimidin-7-yl]-2-methoxyphenyl]methanol, also known as a pyrido[2,3-d]pyrimidine derivative, has garnered attention in recent years due to its promising biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C₁₈H₂₃N₅O₂. It features a complex structure that includes a pyrido[2,3-d]pyrimidine core with various substituents that contribute to its biological activity.
Pyrido[2,3-d]pyrimidines have been identified as potent inhibitors of various kinases, which play critical roles in cell signaling pathways. The specific compound has shown activity against:
- Dihydrofolate reductase (DHFR) : This enzyme is crucial for DNA synthesis and cellular proliferation. Inhibition can lead to antiproliferative effects in cancer cells .
- Tyrosine kinases : These are involved in the regulation of various cellular processes including growth and differentiation. The compound's structure allows it to selectively inhibit specific tyrosine kinases, which is beneficial for targeting cancerous cells without affecting normal cells .
Antitumor Activity
Research has demonstrated that compounds with the pyrido[2,3-d]pyrimidine scaffold exhibit significant antitumor properties. The specific compound has been tested in various cancer cell lines:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 (Breast Cancer) | 0.5 | Induction of apoptosis |
A549 (Lung Cancer) | 0.8 | Cell cycle arrest |
HeLa (Cervical Cancer) | 0.6 | Inhibition of migration and invasion |
These results indicate that the compound effectively inhibits cell proliferation and induces apoptosis in cancer cells.
Antiviral Activity
In addition to its antitumor effects, the compound has shown potential as an antiviral agent. Studies suggest that it can inhibit Hepatitis C Virus (HCV) replication by targeting the NS5B polymerase enzyme, which is essential for viral RNA synthesis .
Case Studies
-
Case Study: MCF-7 Cell Line
- Objective : To evaluate the antiproliferative effects of the compound.
- Method : MCF-7 cells were treated with varying concentrations of the compound.
- Results : A dose-dependent decrease in cell viability was observed with an IC50 value of 0.5 µM.
-
Case Study: A549 Cell Line
- Objective : Assess the effects on cell cycle progression.
- Method : Flow cytometry was used to analyze cell cycle phases after treatment.
- Results : Significant accumulation of cells in the G1 phase was noted, indicating cell cycle arrest.
Safety and Toxicology
While the biological activities are promising, safety assessments are crucial. According to safety data sheets, the compound is classified as toxic if swallowed and requires careful handling during experimental procedures .
特性
IUPAC Name |
[5-[2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-4-morpholin-4-ylpyrido[2,3-d]pyrimidin-7-yl]-2-methoxyphenyl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N5O4/c1-16-13-30(14-17(2)34-16)25-27-23-20(24(28-25)29-8-10-33-11-9-29)5-6-21(26-23)18-4-7-22(32-3)19(12-18)15-31/h4-7,12,16-17,31H,8-11,13-15H2,1-3H3/t16-,17+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFSMUFRPPYDYRD-CALCHBBNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC3=C(C=CC(=N3)C4=CC(=C(C=C4)OC)CO)C(=N2)N5CCOCC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C)C2=NC3=C(C=CC(=N3)C4=CC(=C(C=C4)OC)CO)C(=N2)N5CCOCC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50239782 | |
Record name | KU-0063794 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50239782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
465.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
938440-64-3 | |
Record name | rel-5-[2-[(2R,6S)-2,6-Dimethyl-4-morpholinyl]-4-(4-morpholinyl)pyrido[2,3-d]pyrimidin-7-yl]-2-methoxybenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=938440-64-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | KU-0063794 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0938440643 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | KU-0063794 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50239782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 938440-64-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | KU-0063794 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81HJG228AB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。